Ethyl 5-amino-1-(5-chloro-2-methylphenyl)-1H-pyrazole-4-carboxylate

Catalog No.
S12259377
CAS No.
M.F
C13H14ClN3O2
M. Wt
279.72 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 5-amino-1-(5-chloro-2-methylphenyl)-1H-pyraz...

Product Name

Ethyl 5-amino-1-(5-chloro-2-methylphenyl)-1H-pyrazole-4-carboxylate

IUPAC Name

ethyl 5-amino-1-(5-chloro-2-methylphenyl)pyrazole-4-carboxylate

Molecular Formula

C13H14ClN3O2

Molecular Weight

279.72 g/mol

InChI

InChI=1S/C13H14ClN3O2/c1-3-19-13(18)10-7-16-17(12(10)15)11-6-9(14)5-4-8(11)2/h4-7H,3,15H2,1-2H3

InChI Key

PMUQYPJRWSYYAQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C2=C(C=CC(=C2)Cl)C)N

Ethyl 5-amino-1-(5-chloro-2-methylphenyl)-1H-pyrazole-4-carboxylate is a chemical compound belonging to the pyrazole class of heterocyclic compounds. Its molecular formula is C12H12ClN3O2, and it has a molecular weight of 265.70 g/mol. The compound features a pyrazole ring substituted with an amino group and an ethyl ester at the 4-position, along with a chlorinated aromatic group at the 1-position. This structure contributes to its potential biological activities and applications in medicinal chemistry.

Typical for pyrazoles, including:

  • Nucleophilic Substitution: The amino group can act as a nucleophile, allowing for substitution reactions with electrophiles.
  • Acylation: The amino group can be acylated to form amides, which may enhance biological activity.
  • Condensation Reactions: The presence of the carboxylate group allows for esterification or amidation reactions.

These reactions can be utilized to modify the compound for enhanced properties or to synthesize derivatives with varied biological activities.

Pyrazole derivatives, including Ethyl 5-amino-1-(5-chloro-2-methylphenyl)-1H-pyrazole-4-carboxylate, have been reported to exhibit a range of biological activities. These include:

  • Antimicrobial Properties: Some pyrazoles have shown effectiveness against various bacterial and fungal strains.
  • Anti-inflammatory Activity: Pyrazole derivatives are investigated for their potential in treating inflammatory conditions.
  • Anticancer Effects: Certain compounds in this class have demonstrated cytotoxic effects on cancer cells, suggesting potential use in oncology.

The specific biological activity of Ethyl 5-amino-1-(5-chloro-2-methylphenyl)-1H-pyrazole-4-carboxylate may vary depending on its structural modifications and target interactions.

Synthesis of Ethyl 5-amino-1-(5-chloro-2-methylphenyl)-1H-pyrazole-4-carboxylate can be achieved through several methods:

  • Condensation Reaction: A common method involves the reaction between ethyl 4-chloroacetoacetate and hydrazine derivatives under acidic conditions to form the pyrazole ring.
  • Substitution Reactions: The introduction of the chlorinated aromatic group can be achieved through electrophilic aromatic substitution reactions using appropriate chlorinated phenols.
  • Esterification: The carboxylic acid moiety can be converted to an ethyl ester using ethanol in the presence of acid catalysts.

These methods allow for the efficient synthesis of the compound while enabling further functionalization.

Ethyl 5-amino-1-(5-chloro-2-methylphenyl)-1H-pyrazole-4-carboxylate has potential applications in:

  • Pharmaceuticals: As a lead compound in drug discovery due to its biological activities.
  • Agricultural Chemicals: Potential use as fungicides or herbicides based on its antimicrobial properties.
  • Research Tools: Utilized in biochemical assays to study enzyme interactions or cellular processes.

The versatility of this compound makes it a valuable candidate for further exploration in various fields.

Studies focusing on the interactions of Ethyl 5-amino-1-(5-chloro-2-methylphenyl)-1H-pyrazole-4-carboxylate with biological targets are crucial for understanding its mechanism of action. Interaction studies may involve:

  • Binding Affinity Assessments: Evaluating how well the compound binds to specific receptors or enzymes.
  • In Vivo Studies: Assessing the pharmacokinetics and pharmacodynamics in animal models to determine efficacy and safety profiles.
  • Molecular Docking Studies: Computational modeling to predict interaction sites and affinities with target proteins.

These studies provide insights into how structural modifications might enhance or inhibit biological activity.

Several compounds share structural similarities with Ethyl 5-amino-1-(5-chloro-2-methylphenyl)-1H-pyrazole-4-carboxylate. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
Ethyl 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate14678-87-60.97
Ethyl 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate15001-11-30.82
Methyl 5-chloropyrazolo[1,5-a]pyridine-3-carboxylate1825395-08-10.79
Ethyl 5-amino-1-(3-fluorophenyl)-1H-pyrazole-4-carboxylate138907-68-30.77

These compounds exhibit varying degrees of similarity in structure and may possess distinct biological activities or applications. The unique substitution pattern of Ethyl 5-amino-1-(5-chloro-2-methylphenyl)-1H-pyrazole-4-carboxylate could confer specific properties that differentiate it from its analogs, making it a subject of interest in medicinal chemistry research.

XLogP3

3.3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

279.0774544 g/mol

Monoisotopic Mass

279.0774544 g/mol

Heavy Atom Count

19

Dates

Last modified: 08-09-2024

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